1'-(2-Trimethylsilylethoxymethyl)spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridine]-2'-one
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Overview
Description
1’-(2-Trimethylsilylethoxymethyl)spiro[cyclopropane-1,3’-pyrrolo[2,3-b]pyridine]-2’-one is a complex organic compound characterized by its unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(2-Trimethylsilylethoxymethyl)spiro[cyclopropane-1,3’-pyrrolo[2,3-b]pyridine]-2’-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under specific conditions to form the spiro structure. The reaction conditions often include the use of a base, such as triethylamine, and solvents like ethanol .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1’-(2-Trimethylsilylethoxymethyl)spiro[cyclopropane-1,3’-pyrrolo[2,3-b]pyridine]-2’-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol
Scientific Research Applications
1’-(2-Trimethylsilylethoxymethyl)spiro[cyclopropane-1,3’-pyrrolo[2,3-b]pyridine]-2’-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and mechanisms.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 1’-(2-Trimethylsilylethoxymethyl)spiro[cyclopropane-1,3’-pyrrolo[2,3-b]pyridine]-2’-one exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to interact with these targets in a specific manner, potentially leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclopropane-1,2’-steroids]: These compounds have a similar spiro structure and are known for their biological activities, including diuretic and antiandrogenic effects.
Spiro[cyclopropane-1,9’-fluorene]: This compound is synthesized through the Corey–Chaykovsky reaction and has applications in organic synthesis.
Uniqueness
1’-(2-Trimethylsilylethoxymethyl)spiro[cyclopropane-1,3’-pyrrolo[2,3-b]pyridine]-2’-one is unique due to its specific spiro structure and the presence of the trimethylsilylethoxymethyl group
Properties
IUPAC Name |
1'-(2-trimethylsilylethoxymethyl)spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridine]-2'-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2Si/c1-20(2,3)10-9-19-11-17-13-12(5-4-8-16-13)15(6-7-15)14(17)18/h4-5,8H,6-7,9-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFVSOFQGQPWEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C2=C(C=CC=N2)C3(C1=O)CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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